ECKLONIALACTONE F
Description
Contextualization within Marine Oxylipin Chemistry
Oxylipins are oxygenated derivatives of fatty acids. In marine organisms, they are often derived from polyunsaturated fatty acids (PUFAs) through enzymatic and non-enzymatic pathways. Marine algae, in particular, are recognized as rich sources of structurally diverse oxylipins. mdpi.comnih.gov These compounds can feature a variety of functional groups and carbocycles, contributing to the chemical complexity observed in marine natural products. mdpi.comnih.gov The biosynthesis of oxylipins in macroalgae is a dynamic process that can be regulated developmentally or triggered by environmental stresses. nih.gov Lipoxygenases (LOX) are key enzymes in the enzymatic synthesis of oxylipins, catalyzing the insertion of molecular oxygen into PUFA substrates. nih.gov
Discovery and Initial Isolation of Ecklonialactone F from Marine Algae
Ecklonialactones, including this compound, were initially isolated and identified from brown seaweed. researchgate.net Specifically, Ecklonialactones A and B were first reported from the brown alga Ecklonia stolonifera. mdpi.comoup.com Later, Kurata and co-workers discovered four additional ecklonialactones, designated C through F, also in E. stolonifera. mdpi.com These metabolites, along with related cyclical oxylipins, have also been found in other brown algae species such as Cymathaere triplicata, Egregia menziesii, Laminaria sinclairii, and Eisenia bicyclis. mdpi.com The isolation process typically involves techniques such as column chromatography and high-performance liquid chromatography (HPLC). oup.com For instance, a neutral extract of E. stolonifera was subjected to a combination of column chromatography over alumina (B75360) and silica (B1680970) gel, followed by HPLC, to yield ecklonialactone-A and B. oup.com
Significance of Polyunsaturated Fatty Acid-Derived Metabolites in Marine Ecosystems
Polyunsaturated fatty acid-derived metabolites, including oxylipins like this compound, play crucial roles in marine ecosystems. PUFAs themselves are indispensable nutritional molecules for marine organisms, providing structural components for cell membranes and serving as precursors for metabolic messengers involved in processes like immunity. mdpi.com Many marine organisms have limited ability to synthesize these essential PUFAs and rely on dietary sources, primarily from primary producers like diatoms and other algae. mdpi.comresearchgate.netcopernicus.orgoup.com
PUFAs and their derivatives act as bioindicators of marine ecosystem health, reflecting conditions such as water temperature changes, food web dynamics, and primary productivity. researchgate.net Specific PUFAs are utilized as trophic markers to understand carbon and food source preferences within marine food webs. researchgate.net The transfer of high amounts of long-chain PUFAs from marine prey to higher trophic levels is significant. researchgate.net While microalgae have been considered the primary source of de novo PUFA production, recent research highlights the contribution of prokaryotes in specific marine niches. oup.com The presence of PUFAs can also be linked to physiological adaptations in bacteria to environmental pressures like low temperature and high pressure. oup.com
The biological activities of these PUFA-derived metabolites in marine organisms are diverse and can include roles in defense mechanisms and innate immunity of photosynthetic organisms. mdpi.comnih.gov For example, some ecklonialactones have shown invertebrate antifeedant activity. mdpi.com
Table 1: Key Brown Algae Species Source of Ecklonialactones
| Species | Common Name (if applicable) | Relevant Ecklonialactones Isolated |
| Ecklonia stolonifera | Ecklonialactones A, B, C, D, E, F | |
| Eisenia bicyclis | Ecklonialactones A, B, C, D, E, F | |
| Egregia menziesii | Ecklonialactones A, B, C, D, E, F | |
| Cymathaere triplicata | Edible kelp | Ecklonialactones A, B, C, D, E, F |
| Laminaria sinclairii | Ecklonialactones A, B, C, D, E, F |
Note: While the initial discovery of Ecklonialactones C-F specifically mentions E. stolonifera, other species have been reported to contain the family of ecklonialactones, suggesting their presence may not be exclusive to a single species. mdpi.com
Properties
CAS No. |
149633-57-8 |
|---|---|
Molecular Formula |
C7H8ClNO |
Synonyms |
ECKLONIALACTONE F |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Ecklonialactone F
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods are fundamental in organic structure elucidation, providing characteristic signals that can be interpreted to deduce the presence and arrangement of atoms and functional groups within a molecule. psu.edujimdofree.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity
NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and proton connectivity of organic molecules like Ecklonialactone F. psu.edujimdofree.com By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the connectivity of atoms. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing correlations between protons and carbons, even across multiple bonds, thereby piecing together the molecular framework. Analysis of ¹H NMR spectra provides information on the different types of protons and their environments, while ¹³C NMR reveals the distinct carbon atoms. The chemical shifts in both spectra are indicative of the electronic environment of the nuclei, providing clues about the functional groups present.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. psu.edujimdofree.comwikipedia.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the precise molecular formula. wikipedia.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecule into smaller, charged fragments and analyzing their mass-to-charge ratios. wikipedia.orgpsu.edu The fragmentation pattern provides valuable information about the substructures within the molecule, aiding in the assembly of the complete structure. Different ionization techniques can be used depending on the properties of the compound. wikipedia.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). mdpi.comphosphortech.com For instance, an intense carbonyl absorption in the IR spectrum can indicate the presence of a lactone or ester group, which is consistent with the ecklonialactone structure. oup.com Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores. mdpi.comresearchgate.netresearchgate.net The UV-Vis spectrum can help confirm the presence and nature of double bonds or other unsaturated functionalities in this compound. researchgate.net
Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral centers within this compound. psu.eduhindsinstruments.comntu.edu.sg These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. hindsinstruments.comntu.edu.sg The resulting spectra provide information about the stereochemistry of the molecule. ntu.edu.sg Comparison of experimental CD or ORD spectra with those of known compounds or with computationally predicted spectra can help assign the absolute configuration of stereogenic centers. psu.edursc.org
X-ray Crystallographic Analysis of Related Ecklonialactones for Stereochemical Insights
While direct X-ray crystallographic analysis of this compound might be challenging if suitable crystals are not obtained, the X-ray crystal structures of related ecklonialactones can provide invaluable stereochemical insights. rsc.orgcrelux.comwikipedia.org X-ray crystallography provides a definitive three-dimensional structure of a molecule in the crystalline state, revealing the precise positions of atoms and their connectivity, including relative and absolute configurations. crelux.comwikipedia.org By analyzing the structures of congeners with similar structural features to this compound, researchers can infer likely stereochemical relationships and constraints within this compound. This comparative analysis is particularly useful for confirming or refining stereochemical assignments made through other spectroscopic methods.
Computational Chemistry Approaches for Conformation Analysis and Spectroscopic Prediction
Computational chemistry plays an increasingly important role in structural elucidation, complementing experimental data. iranchembook.iruoa.grwikipedia.orgcyu.fr For this compound, computational methods can be used for conformation analysis to understand the preferred three-dimensional shapes the molecule can adopt. wikipedia.org Furthermore, computational chemistry can predict spectroscopic properties, such as NMR chemical shifts and CD spectra, for proposed structures and different conformers. cyu.fr Comparing these predicted spectra with experimental data can help validate the proposed structure and stereochemistry of this compound. researchgate.net Density Functional Theory (DFT) is a common computational method used for optimizing molecular geometries and calculating spectroscopic parameters. researchgate.netwikipedia.org
Biosynthetic Pathways and Enzymology of Ecklonialactone F
Proposed Biosynthetic Routes from Polyunsaturated Fatty Acid Precursors
Ecklonialactones are C18 oxylipins, suggesting their origin from C18 polyunsaturated fatty acids. thieme-connect.com The biosynthesis is initiated by enzymatic oxidation of these fatty acid precursors. researchgate.netnih.govjst.go.jp
Lipoxygenase-Mediated Oxidation in Initial Steps
Lipoxygenases (LOXs) are key enzymes in the initial steps of oxylipin biosynthesis in plants and algae. researchgate.netnih.govjst.go.jpmdpi.com These non-heme iron-containing dioxygenases catalyze the stereo- and regioselective dioxygenation of PUFAs containing a (Z,Z)-1,4-pentadiene structure. mdpi.comresearchgate.net This reaction introduces a hydroperoxide group onto the fatty acid chain, forming a conjugated diene. researchgate.net In plants, LOXs typically act on C18 PUFAs like linoleic acid (18:2 ω6) and α-linolenic acid (18:3 ω3), producing corresponding 9- or 13-hydroperoxides. mdpi.com The biosynthesis of ecklonialactones is similarly understood to be initiated by lipoxygenase-mediated oxidation of polyunsaturated fatty acids. researchgate.netnih.govresearchgate.net
Envisioned Cyclization Mechanisms for Lactone Ring Formation
Following the initial lipoxygenase-mediated oxidation, the formation of the characteristic lactone ring in ecklonialactones would involve a cyclization event. While specific enzymatic cyclization mechanisms for Ecklonialactone F are not explicitly detailed in the provided search results, cyclization reactions in oxylipin biosynthesis can occur through various enzymatic processes. For instance, in other oxylipin pathways, enzymes like allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) are involved in cyclization steps. mdpi.comresearchgate.net The formation of cyclic oxylipins often involves intramolecular reactions of reactive intermediates generated from fatty acid hydroperoxides. jst.go.jpmdpi.com Radical cyclization is another known mechanism in organic chemistry that can lead to cyclic structures, typically involving the attack of a radical on a multiple bond. wikipedia.org However, the precise enzymatic machinery and detailed mechanism for the lactone ring formation in this compound biosynthesis require further specific investigation.
Post-Cyclization Modifications and Epoxidation Reactions
After the cyclization event forms the macrocyclic lactone core, further enzymatic modifications are likely to occur to yield the final structure of this compound. This compound is noted to have four double bonds, in contrast to Ecklonialactone C which has none. Epoxidation reactions, which introduce an epoxide group across a double bond, are common post-cyclization modifications in the biosynthesis of various natural products, including some oxylipins. jst.go.jpnih.govresearchgate.netacs.orgthieme-connect.comresearchgate.net Chemical syntheses of ecklonialactones have employed epoxidation steps, sometimes directed by existing hydroxyl groups. nih.govresearchgate.netacs.org The presence of epoxide functionalities in related ecklonialactones and the general prevalence of epoxidation in oxylipin metabolism suggest that enzymatic epoxidation likely plays a role in introducing specific oxygen functionalities and stereochemistry in the later stages of this compound biosynthesis.
Enzymatic Characterization of Key Biosynthetic Enzymes
Detailed enzymatic characterization of the specific enzymes involved in this compound biosynthesis is an area requiring further research. However, general principles from oxylipin biosynthesis in other organisms provide a framework for understanding the types of enzymes likely involved.
Identification and Cloning of Biosynthetic Genes
Identifying and cloning the genes responsible for the enzymes catalyzing the biosynthesis of natural products like this compound is a crucial step in understanding the pathway. This typically involves genomic or transcriptomic analysis of the producing organism (e.g., Ecklonia species) to identify potential biosynthetic gene clusters. biost.com Techniques such as transformation-associated recombination (TAR) cloning have been used to isolate large biosynthetic gene clusters from microbial genomes for heterologous expression and characterization. biost.comoncotarget.comcore.ac.uk While the specific genes for this compound biosynthesis have not been detailed in the provided results, the identification and cloning of genes encoding lipoxygenases and putative cyclases or other modifying enzymes from Ecklonia species would be necessary to fully elucidate the pathway.
Functional Characterization of Enzymes (e.g., Lipoxygenases, Cyclases)
Functional characterization of the identified enzymes is essential to confirm their roles in the biosynthetic pathway. This involves expressing the cloned genes and assaying the activity of the purified enzymes with proposed substrates. For lipoxygenases, activity can be measured by monitoring oxygen uptake or the formation of conjugated diene hydroperoxides spectrophotometrically. researchgate.net Characterization of cyclases and other downstream enzymes would involve incubating them with the presumed intermediates and analyzing the reaction products using techniques such as chromatography and mass spectrometry. core.ac.uk Studies on lipoxygenases in other organisms have provided insights into their substrate specificity and stereoselectivity. mdpi.comnih.gov Functional characterization of the enzymes from Ecklonia species would provide concrete evidence for the proposed biosynthetic steps and could reveal unique enzymatic activities specific to ecklonialactone production.
Genetic Basis and Gene Cluster Analysis for this compound Biosynthesis
The biosynthesis of many natural products in microorganisms and plants is orchestrated by enzymes encoded by genes that are often physically clustered together in the genome. rsc.org These clusters, known as biosynthetic gene clusters (BGCs), facilitate the coordinated expression of the enzymes required for the entire biosynthetic pathway. rsc.orgresearchgate.net While direct identification and analysis of a specific BGC for this compound were not found in the search results, the biosynthesis of oxylipins in algae is generally understood to involve enzymes like lipoxygenases. researchgate.netresearchgate.net
Research into the genetic basis of other natural product biosynthetic pathways in various organisms provides a framework for understanding how the genes for this compound biosynthesis might be organized and regulated. For instance, studies on fungal secondary metabolites have shown that BGCs typically contain genes encoding backbone enzymes (e.g., polyketide synthases or non-ribosomal peptide synthetases), tailoring enzymes that modify the core structure, and sometimes transporter proteins and regulatory elements. rsc.orgresearchgate.net
Genome sequencing and bioinformatics analysis are powerful tools used to identify putative BGCs by searching for genes encoding known enzyme families involved in natural product biosynthesis. rsc.orgnih.gov The colocalization of genes for enzymes such as lipoxygenases, cyclases, or other modifying enzymes within a specific genomic region in an Ecklonia species could indicate a BGC for ecklonialactones. researchgate.netresearchgate.net
Detailed research findings on the genetic aspects of oxylipin biosynthesis in algae, while not specifically for this compound in the provided results, highlight the role of specific enzymes. For example, a hydroperoxide bicyclase (CYP5164A3) in the brown alga Ectocarpus siliculosus has been implicated in the biosynthesis of heterobicyclic oxylipins, including those related to ecklonialactones. researchgate.net This suggests that cytochrome P450 enzymes may play a role in the cyclization or modification steps in the biosynthesis of these compounds.
Further research involving genome sequencing of Ecklonia species, followed by bioinformatic analysis and experimental validation through techniques like gene knockout or heterologous expression, would be necessary to definitively identify and characterize the gene cluster responsible for this compound biosynthesis. rsc.orgnih.gov
While a specific gene cluster for this compound was not detailed in the search results, the general principles of natural product biosynthesis gene clusters suggest that the genes encoding the necessary enzymes would likely be located in a clustered region of the producing organism's genome. rsc.orgresearchgate.net These enzymes would potentially include lipoxygenases for the initial oxygenation of fatty acid precursors and other enzymes responsible for cyclization, lactonization, and any further modifications leading to the final structure of this compound.
Table 1: Potential Enzyme Classes Involved in this compound Biosynthesis (Based on General Oxylipin Pathways)
| Enzyme Class | Proposed Role in Biosynthesis |
| Lipoxygenase | Initial oxygenation of polyunsaturated fatty acids |
| Cyclase | Formation of cyclic structures |
| Oxidase/Reductase | Redox modifications |
| Transferase | Addition of functional groups |
| Hydrolase | Cleavage of ester bonds (e.g., for lactone formation) |
| Cytochrome P450 | Various modifications, including cyclization or epoxidation researchgate.net |
Understanding the genetic basis and identifying the gene cluster for this compound would be crucial for potential biotechnological approaches to produce this compound or analogs, similar to efforts with other natural products where BGCs have been characterized and manipulated. nih.govnih.gov
Mechanistic Investigations of Ecklonialactone F Biological Activities Preclinical Focus
Cellular and Molecular Mechanisms of Action
Understanding the cellular and molecular mechanisms of Ecklonialactone F is crucial for determining its potential therapeutic applications. Research in this area focuses on identifying the specific pathways and targets that the compound modulates within cells.
Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)
Cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), are critical regulators of various cellular processes, including inflammation, immune responses, and cell survival. nih.govnih.govmdpi.comarvojournals.orgfrontiersin.org Modulation of these pathways by natural compounds is a common mechanism for their biological effects. nih.govmdpi.com
Studies on related compounds, such as fucosterol, also isolated from marine algae, have demonstrated inhibitory effects on NF-κB and p38 MAPK signaling in macrophage cell lines stimulated by lipopolysaccharide (LPS). lipidmaps.org This inhibition led to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6. lipidmaps.org While direct evidence for this compound specifically modulating these pathways is limited in the provided search results, the known bioactivities of related marine oxylipins and phlorotannins from Ecklonia species, which include anti-inflammatory effects, suggest that modulation of NF-κB and MAPK pathways could be a potential mechanism. nih.govmdpi.comresearchgate.net The NF-κB pathway is a key player in inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.govmdpi.comfrontiersin.orgmdpi.com The MAPK pathways (including ERK, JNK, and p38) are also involved in transmitting inflammatory signals and regulating gene expression. nih.govnih.govmdpi.comarvojournals.orgfrontiersin.org
Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)
Identifying the specific molecular targets of this compound, such as enzymes or receptors, is essential for understanding its mechanism of action. Natural products can exert their effects by binding to and modulating the activity of various proteins within cells.
Research on other compounds from Ecklonia stolonifera has identified phloroglucinol (B13840) derivatives that inhibit the enzyme tyrosinase. researchgate.net These compounds showed competitive and noncompetitive inhibitory kinetics against mushroom tyrosinase. researchgate.net While this research focuses on different compounds (phlorotannins) from the same source organism as ecklonialactones, it highlights the potential for compounds from Ecklonia species to interact with specific enzymes. researchgate.net
Given that ecklonialactones are oxylipins derived from fatty acid metabolism, enzymes involved in these metabolic pathways, such as lipoxygenases (LOXs), could be potential targets or involved in their biosynthesis. nih.govnih.gov LOXs are enzymes that catalyze the oxygenation of polyunsaturated fatty acids and are involved in the production of various signaling molecules, including oxylipins. nih.gov
Influence on Gene Expression and Protein Regulation
The biological effects of a compound can also be mediated through its influence on gene expression and protein regulation. This involves altering the levels of mRNA transcripts and, consequently, the synthesis and activity of proteins. youtube.comfrontiersin.org
Modulation of signaling pathways like NF-κB and MAPK directly impacts gene expression. nih.govnih.govmdpi.comarvojournals.orgfrontiersin.org For instance, activated NF-κB translocates to the nucleus and binds to specific DNA sequences, promoting the transcription of target genes, including those encoding pro-inflammatory cytokines. nih.govmdpi.comfrontiersin.orgmdpi.com Similarly, MAPK signaling can influence the activity of transcription factors, thereby regulating gene expression. nih.govnih.govarvojournals.orgfrontiersin.org
Studies investigating the anti-inflammatory effects of compounds often measure the expression levels of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 at both the mRNA and protein levels using techniques such as quantitative PCR and Western blotting. nih.govmdpi.comnih.govvietnamjournal.ru Changes in the expression of these molecules provide insight into the compound's ability to modulate the inflammatory response at the transcriptional and translational levels. nih.govmdpi.comnih.govvietnamjournal.ru
Immediate early genes (IEGs) are rapidly activated in response to cellular stimuli and often encode transcription factors or other regulatory proteins that can subsequently influence the expression of other genes. wikipedia.orgnih.gov While not specifically linked to this compound in the provided results, the modulation of IEGs is a known mechanism by which some compounds exert their biological effects by initiating a cascade of transcriptional changes. wikipedia.orgnih.gov
In Vitro Bioactivity Profiling in Diverse Cell Models
In vitro bioactivity profiling involves testing the effects of a compound on various cell lines or primary cell cultures to assess its potential biological activities. nih.govmdpi.comnih.gov This approach helps to identify the types of cells and biological processes that are most sensitive to the compound. nih.govmdpi.comnih.gov
Antioxidant Activity in Cellular Systems
Antioxidant activity in cellular systems refers to the ability of a compound to protect cells from damage caused by reactive oxygen species (ROS) and other free radicals. mdpi.combmglabtech.commdpi.comresearchgate.net Cellular antioxidant assays are used to evaluate this activity within a living system, considering factors like cellular uptake and metabolism. mdpi.combmglabtech.commdpi.com
While specific data on the cellular antioxidant activity of this compound were not found in the provided search results, the antioxidant properties of ecklonialactones in general have been highlighted in several studies. These compounds are known to help mitigate oxidative stress. Cellular antioxidant assays can measure the ability of compounds to neutralize intracellular free radicals or activate endogenous antioxidant defense systems, such as the Keap1/Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. mdpi.combmglabtech.commdpi.com
Anti-inflammatory Response Modulation
Modulation of the inflammatory response is a key area of investigation for many natural products. mdpi.comnih.govvietnamjournal.ruwikipedia.org In vitro models using immune cells, such as macrophages, are commonly used to assess the anti-inflammatory potential of compounds. mdpi.comlipidmaps.orgnih.govvietnamjournal.rupsu.edu
Studies often involve stimulating cells with pro-inflammatory agents like LPS to mimic an inflammatory state and then evaluating the compound's ability to reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). mdpi.comlipidmaps.orgnih.govvietnamjournal.ru As mentioned earlier, related compounds from marine algae have shown the ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting a potential for this compound to also possess anti-inflammatory properties through similar mechanisms, possibly involving the NF-κB and MAPK pathways. mdpi.comlipidmaps.orgnih.govvietnamjournal.ru
The following table summarizes some of the key cellular and molecular targets and pathways discussed in the context of marine natural products, which may be relevant to the ongoing investigations of this compound:
| Target/Pathway | Type | Relevance to this compound (Potential) | Associated Biological Activity (Observed in Related Compounds) | PubChem CID (if available) |
| NF-κB Signaling Pathway | Signaling Pathway | Potential modulation | Anti-inflammatory | - |
| MAPK Signaling Pathways (p38, JNK, ERK) | Signaling Pathway | Potential modulation | Anti-inflammatory | p38 MAPK: 6419739 guidetopharmacology.orgidrblab.netwikipedia.orgguidetopharmacology.org, JNK: - , ERK: - |
| Tyrosinase | Enzyme | Potential interaction (based on related compounds) | Inhibition of melanin (B1238610) production | - |
| Lipoxygenases (LOXs) | Enzyme | Potential involvement in biosynthesis/target | Production of oxylipins | - |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Proteins/Mediators | Modulation of expression/release | Anti-inflammatory | TNF-α: - , IL-1β: - , IL-6: - |
| Reactive Oxygen Species (ROS) | Molecules | Scavenging/Reduction | Antioxidant | - |
| Keap1/Nrf2/ARE pathway | Signaling Pathway | Potential activation | Induction of antioxidant defense enzymes | - |
Data Table: Potential Cellular and Molecular Interactions
| Cellular Model Used (in related studies) | Stimulus (in related studies) | Observed Effect (in related studies) | Potential Relevance to this compound |
| RAW 264.7 murine macrophages | LPS | Inhibition of NF-κB and p38 MAPK signaling, reduced TNF-α and IL-6 production lipidmaps.org | Suggests potential anti-inflammatory mechanisms |
| Various cell lines (for antioxidant) | Induction of ROS | Neutralization of intracellular free radicals, activation of Nrf2 pathway mdpi.combmglabtech.commdpi.com | Suggests potential antioxidant activity |
| Immune cells (e.g., macrophages) | Pro-inflammatory agents | Reduced production of inflammatory mediators mdpi.comnih.govvietnamjournal.ru | Suggests potential anti-inflammatory effects |
Table: In Vitro Bioactivity Observations (Based on Related Research)
Further detailed research findings specifically on this compound are needed to confirm these potential mechanisms and bioactivities.
Cellular Anti-proliferative and Apoptosis-inducing Effects (e.g., in cancer cell lines)
Research indicates that this compound and related ecklonialactone derivatives exhibit anti-proliferative effects and can induce apoptosis in various cancer cell lines. Apoptosis, or programmed cell death, is a crucial mechanism for controlling cell population and eliminating potentially harmful cells, including cancer cells. mdanderson.orged.ac.uknih.gov While many cancer therapies aim to induce apoptosis, cancer cells can develop resistance, highlighting the need for novel agents that can overcome these mechanisms. mdanderson.org Studies have shown that certain ecklonialactone derivatives can induce apoptosis in both estrogen-dependent and independent breast cancer cells. psu.edu Other natural compounds, such as fucoxanthin (B1674175) from marine organisms, have also demonstrated the ability to induce apoptosis in various cancer cell lines through different mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins. frontiersin.orgmdpi.com Similarly, flavonoids have shown anti-proliferative effects and the ability to induce apoptosis in cancer cells, often involving pathways like the caspase cascade and modulation of proteins such as Bax and Bcl-2. frontiersin.orgcsic.es
Neuroprotective Effects in Cellular and Organotypic Models
This compound and related compounds have been investigated for their potential neuroprotective effects. Neurodegenerative diseases, characterized by neuronal dysfunction and loss, often involve factors such as oxidative stress, inflammation, and excitotoxicity. mdpi.comnih.gov Cellular models, such as PC12 cells, are commonly used to study neuroprotective effects against induced damage, such as that caused by hydrogen peroxide which induces oxidative stress. mdpi.comnih.gov These models allow for the assessment of compounds' abilities to rescue cell viability, reduce intracellular reactive oxygen species (ROS) levels, and attenuate apoptosis. mdpi.com Organotypic slice cultures, which maintain some of the three-dimensional structure and connections of the original tissue, offer another valuable model for studying neuroprotection over longer periods and isolating direct tissue effects from systemic ones. nih.govplos.org Studies using organotypic cultures have investigated the protective effects of various agents against neuronal damage induced by different insults. nih.govplos.orgmdpi.com While direct studies on this compound's neuroprotective effects in these specific models were not extensively found in the search results, the broader research on neuroprotection in cellular and organotypic models provides a framework for understanding how this compound's potential neuroprotective activities could be investigated.
Antimicrobial and Antiviral Activities (where relevant to academic research)
Ecklonialactone derivatives have shown promise in academic research for their antimicrobial and antiviral properties. Some ecklonialactone congeners have been identified with potent antimicrobial activity. psu.eduaablocks.com The development of resistance to existing antibiotics highlights the importance of exploring new sources of antimicrobial agents, including natural products like lactones. mdpi.com While the search results specifically mention the antiviral activity of Ecklonia cava extracts and dieckol (B191000) against the Zika virus, suggesting potential antiviral compounds within the Ecklonia genus, direct information on the specific antiviral activity of this compound was limited in the provided snippets. mdpi.comnih.govnih.gov However, the presence of antiviral activity in related compounds from the same source suggests that this compound could also possess such properties, warranting further academic investigation.
In Vivo Preclinical Studies for Mechanistic Insights in Model Organisms
In vivo studies using model organisms are crucial for understanding the biological activities of compounds like this compound in a more complex, living system. These studies can provide insights into mechanisms that cannot be fully replicated in vitro or in cellular models. Animal models are widely used in preclinical research to study various diseases and evaluate potential therapeutic agents. mdpi.commdpi.com
Behavioral and Biochemical Assessments in Relevant In Vivo Models
In vivo studies also involve behavioral and biochemical assessments to understand the effects of compounds on physiological and neurological functions. Behavioral tests in animal models are used to evaluate a wide range of effects, including those related to anxiety, depression, and motor function. herbmedpharmacol.comscielo.brprotagenic.comuaeh.edu.mx Biochemical assessments can measure levels of neurotransmitters, enzymes, or other biomarkers to elucidate the mechanisms of action of a compound. mdpi.comherbmedpharmacol.comnih.gov For example, in the study of neurological disorders, biochemical models can help characterize the metabolic and biochemical changes associated with the disease and evaluate the impact of potential therapies. mdpi.comnih.gov While specific in vivo behavioral and biochemical studies on this compound were not detailed in the search results, these types of assessments are standard in preclinical research to provide a comprehensive understanding of a compound's effects in a living organism.
Total Synthesis and Derivatization Strategies for Ecklonialactone F and Analogues
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis towards the ecklonialactones typically involves disconnecting the macrocyclic ring. A key strategic disconnection that has proven effective is the formation of the macrocycle via ring-closing metathesis (RCM) Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.govnih.govmatthey.com. Both ring-closing olefin metathesis (RCEM) for carbocyclic ring formation and ring-closing alkyne metathesis (RCAM) for macrocycle formation have been explored Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.govnih.govmatthey.comlabsolu.ca. RCAM has been highlighted as a successful approach for forging the 14-membered macrocyclic ring of the ecklonialactones Current time information in Copenhagen, DK.nih.govwikipedia.org. Another important aspect of the retrosynthesis is the establishment of the stereochemistry, which often involves the use of asymmetric catalytic methods or building blocks derived from the chiral pool Current time information in Copenhagen, DK.nih.govwikipedia.orgamericanelements.comamericanelements.com. Convergent approaches, bringing together different molecular fragments, are commonly employed to assemble the complex structure nih.govnih.gov.
Enantioselective Total Synthesis Approaches
Enantioselective synthesis is crucial for obtaining Ecklonialactone F in its biologically active form. Various strategies have been employed to control the stereochemistry during the synthesis.
Asymmetric Catalysis (e.g., Rhodium-catalyzed asymmetric additions, Alkyne Metathesis)
Asymmetric catalysis plays a significant role in the enantioselective synthesis of ecklonialactones. Rhodium-catalyzed asymmetric additions have been utilized to set early chiral centers. For instance, a rhodium-catalyzed 1,4-addition of an alkenyl boronate to a butenolide, controlled by a carvone-derived diene ligand, was successfully used to establish the first chiral center in a concise synthesis of ecklonialactones A and B Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.gov. This step demonstrated good selectivity, which could be further improved by recrystallization nih.gov.
Alkyne metathesis (RCAM) is another powerful catalytic tool used for the formation of the macrocyclic ring. Due to the lability of the epoxide moiety present in ecklonialactones, the choice of catalyst for RCAM is critical. Molybdenum alkylidyne complexes, specifically those with ancillary triphenylsilanolate or triarylsilanolate ligands, have been found to be particularly effective and tolerant for this transformation, providing high yields without opening the fragile epoxide ring Current time information in Copenhagen, DK.nih.govwikipedia.org.
Examples of Catalysts and Ligands Used in Asymmetric Synthesis:
| Catalyst/Ligand | Application in Ecklonialactone Synthesis (or related) | PubChem CID (if available) |
| Rhodium catalyst (e.g., [Rh(C₂H₄)₂Cl]₂) | Asymmetric 1,4-addition Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.gov | 45357812 wikipedia.org |
| Carvone-derived diene ligand | Control of Rh-catalyzed addition stereochemistry Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.gov | 7439 (for (+-)-Carvone), 439570 (for (-)-Carvone) nih.govnih.gov |
| Ruthenium indenylidene complex (e.g., Grubbs-type) | Ring-closing olefin metathesis Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.gov | 72376333, 11147261, 71310931 nih.govlabsolu.canih.gov |
| Molybdenum alkylidyne complexes (e.g., [(Ph₃SiO)₃Mo≡CPh].OEt₂, [(Ar₃SiO)₄Mo≡CPh][K·OEt₂]) | Ring-closing alkyne metathesis Current time information in Copenhagen, DK.nih.govwikipedia.org | Not readily available |
| Lindlar catalyst | Reduction of cycloalkyne to (Z)-alkene Current time information in Copenhagen, DK.nih.gov | 131710810, 131709914 nih.govnih.gov |
| Nickel boride | Reduction of cycloalkyne to (Z)-alkene Current time information in Copenhagen, DK. | Not readily available |
Chiral Pool and Auxiliary-Based Methodologies
While asymmetric catalysis has been prominently featured in recent syntheses, chiral pool and auxiliary-based methodologies represent alternative strategies for controlling stereochemistry americanelements.comnih.govamericanelements.comwikiwand.comnih.gov. The chiral pool utilizes readily available enantiopure natural products as starting materials or building blocks, leveraging their inherent stereochemistry americanelements.com. Chiral auxiliaries are stereogenic groups temporarily attached to a molecule to direct the stereochemical outcome of a reaction; they are subsequently removed nih.gov. Although the provided search results primarily emphasize catalytic approaches for the ecklonialactones, the use of chiral pool or auxiliary-based methods for synthesizing intermediates or related analogues has been explored in the synthesis of complex molecules, including other natural products americanelements.comnii.ac.jp. Some studies mention that certain ecklonialactone analogs are accessible via chiral auxiliaries or chiral pool synthesis starting from materials like (R)-Glycidol americanelements.com.
Protecting-Group-Free Synthesis Strategies
Several total syntheses of ecklonialactones have aimed for protecting-group-free strategies to enhance efficiency and reduce the number of synthetic steps Current time information in Copenhagen, DK.nih.govwikipedia.orgnih.govfishersci.nothegoodscentscompany.com. This approach requires careful planning to ensure compatibility of functional groups throughout the synthetic sequence and often relies on highly selective catalytic transformations. The reported protecting-group-free routes to ecklonialactones A and B, which share structural features with this compound, demonstrate the feasibility of this strategy, involving multiple transition-metal-catalyzed steps in a relatively short linear sequence Current time information in Copenhagen, DK.nih.govwikipedia.org.
Semisynthesis and Chemical Derivatization for Analog Generation
Semisynthesis and chemical derivatization are valuable approaches for generating analogues of natural products like this compound, allowing for the exploration of structure-activity relationships and the potential discovery of compounds with improved properties nih.govwikipedia.org. These methods typically start from isolated natural ecklonialactones or advanced synthetic intermediates and involve targeted chemical modifications.
Site-Selective Functionalization Methods
Generating analogues often requires site-selective functionalization to modify specific positions on the complex ecklonialactone scaffold while leaving other sensitive functional groups intact nii.ac.jp. Although detailed methods for site-selective functionalization of this compound are not extensively described in the provided snippets, the synthesis of various ecklonialactone analogues, such as epimers (e.g., 16-epi-Ecklonialactone B and 12,13-diepi-Ecklonialactone B), indicates that methods for selective modification of hydroxyl or epoxide centers have been developed nih.govfishersci.no. These methods likely involve controlled reaction conditions and potentially the use of selective reagents or temporary protecting groups if a fully protecting-group-free derivatization is not feasible.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available |
| Ecklonialactone A | 23428255 nih.gov |
| Ecklonialactone B | Not readily available |
| [(Ph₃SiO)₃Mo≡CPh].OEt₂ | Not readily available |
| [(Ar₃SiO)₄Mo≡CPh][K·OEt₂] | Not readily available |
| [Rh(C₂H₄)₂Cl]₂ | 45357812 wikipedia.org |
| Carvone ((+-), (-)) | 7439, 439570 nih.govnih.gov |
| Ruthenium indenylidene complex (representative, e.g., Grubbs Second Generation) | 11147261 nih.gov |
| Lindlar catalyst | 131710810, 131709914 nih.govnih.gov |
| Nickel boride (P-2 Nickel) | Not readily available (related Ni compounds: 16211556, 26038) americanelements.comnih.govamericanelements.com |
Data Table: Representative Yields and Selectivity in Ecklonialactone Synthesis Steps
| Transformation Step | Catalyst/Conditions | Yield | Selectivity (e.g., er) | Source |
| Rhodium-catalyzed 1,4-addition | [Rh(C₂H₄)₂Cl]₂, carvone-derived diene ligand, SiO₂, KOH aq., 1,4-dioxane | 52% | er = 90:10 (improved to 96.5:3.5 after recrystallization) | nih.gov |
| Ring-closing olefin metathesis | Ruthenium indenylidene complex | 75% (over 2 steps) | Not specified | nih.gov |
| Ring-closing alkyne metathesis | [(Ph₃SiO)₃Mo≡CPh].OEt₂ or [(Ar₃SiO)₄Mo≡CPh][K·OEt₂] | 90% | Not applicable | nih.gov |
| Epoxidation (leading to Ecklonialactone B and epimer) | Formation of bromohydrin intermediates followed by nucleophilic substitution using silver (I) oxide | 60% (Ecklonialactone B), 58% (16-epi-Ecklonialactone B) | Diastereoselective | fishersci.no |
Synthesis of Labeled Analogues for Biological Probes
The development of labeled analogues is a crucial strategy in chemical biology for elucidating the biological targets, mechanisms of action, and pharmacokinetic profiles of natural products like this compound. Labeled analogues serve as powerful biological probes, enabling researchers to track the compound within biological systems, identify binding partners, and study metabolic pathways. Common labeling strategies include the incorporation of isotopes (such as deuterium (B1214612), tritium, or carbon-14) or the conjugation of fluorescent or affinity tags.
Isotopic labeling, particularly with deuterium, is frequently employed to synthesize analogues with altered metabolic stability, which can be beneficial for pharmacokinetic studies and for tracing the compound's fate in vivo nih.gov. Deuterium-labeled compounds can exhibit significant kinetic isotope effects, potentially leading to improved half-lives or altered metabolic profiles compared to their non-labeled counterparts. Methods for deuterium incorporation include H-D exchange reactions catalyzed by various systems.
Fluorescent labeling involves attaching a fluorophore to the compound, allowing for visualization and tracking using fluorescence microscopy or other spectroscopic techniques. This approach is particularly useful for studying cellular uptake, localization, and interaction with cellular components. Various reactive fluorescent dyes are available that can be conjugated to specific functional groups on the molecule. Click chemistry has also emerged as a versatile tool for the facile synthesis of fluorescently labeled biomolecules and probes.
Affinity labeling involves incorporating a tag (such as biotin (B1667282) or a handle for click chemistry) that allows for the isolation and identification of proteins or other biomolecules that interact with the probe. This is a key technique for target identification studies.
While the general principles and methods for synthesizing labeled analogues for biological probes are well-established, specific detailed research findings and data tables pertaining directly to the synthesis of labeled this compound analogues for use as biological probes were not available in the consulted literature. Research on Ecklonialactones has focused on their total synthesis and the synthesis of various structural analogues. Further research is needed to develop and apply labeled analogues specifically for the comprehensive biological study of this compound.
Structure Activity Relationship Sar Studies of Ecklonialactone F and Its Analogues
Identification of Key Pharmacophoric Elements for Specific Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. While specific pharmacophore models for Ecklonialactone F have not been extensively reported, analysis of its structure and that of related 14-membered macrocyclic oxylipins allows for the postulation of key pharmacophoric elements.
The Lactone Group: The ester linkage within the macrocycle is a critical feature, likely involved in hydrogen bonding interactions with target proteins.
The Epoxide Ring: The reactive nature of the epoxide suggests it could be involved in covalent interactions with nucleophilic residues in a biological target, potentially leading to irreversible inhibition.
Hydroxyl Groups: The presence and position of hydroxyl groups can significantly influence solubility and provide additional hydrogen bond donor and acceptor sites.
The Alkyl Chain: The length and saturation of the side chain impact the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets of target proteins.
A hypothetical pharmacophore model for this compound and its analogues would likely include features such as hydrogen bond acceptors and donors, hydrophobic regions, and a potential electrophilic center at the epoxide. The spatial arrangement of these features would be critical for specific biological activities.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Lactone carbonyl, Epoxide oxygen, Hydroxyl oxygen | Interaction with donor groups on the biological target |
| Hydrogen Bond Donor | Hydroxyl group | Interaction with acceptor groups on the biological target |
| Hydrophobic Region | Alkyl side chain, Macrocyclic ring backbone | Interaction with hydrophobic pockets of the target |
| Electrophilic Center | Epoxide ring | Potential for covalent bond formation with nucleophilic residues |
Impact of Stereochemistry on Biological Efficacy and Selectivity
The three-dimensional arrangement of atoms, or stereochemistry, is known to have a profound impact on the biological activity of molecules, as biological targets such as enzymes and receptors are themselves chiral. frontiersin.orgnih.gov A unified synthetic methodology has enabled the preparation of not only this compound but also several of its stereoisomers, including ent-Ecklonialactone B (the enantiomer of Ecklonialactone B), 16-epi-Ecklonialactone B, and 12,13-diepi-Ecklonialactone B. nih.gov The availability of these stereoisomers is critical for future studies on the impact of stereochemistry on biological efficacy and selectivity.
Differences in the spatial orientation of key functional groups can lead to significant variations in how a molecule fits into a binding site. For instance, the orientation of the epoxide and hydroxyl groups in different stereoisomers of ecklonialactones could dramatically alter their binding affinity and reactivity towards a target. One stereoisomer might exhibit high potency, while another could be significantly less active or even inactive. Furthermore, stereochemistry can influence selectivity, where one isomer might preferentially bind to a specific target over others, leading to a more desirable therapeutic profile with fewer off-target effects.
Although specific biological data comparing the efficacy of this compound and its synthesized stereoisomers are not yet available, it is a critical area for future research to fully elucidate the SAR of this class of compounds.
| Compound | Stereochemical Variation | Potential Impact on Activity |
|---|---|---|
| ent-Ecklonialactone B | Enantiomer of the natural product | May exhibit different or no biological activity due to chiral recognition at the target site. |
| 16-epi-Ecklonialactone B | Epimer at C-16 | Altered spatial orientation of a key functional group, likely affecting binding affinity and selectivity. |
| 12,13-diepi-Ecklonialactone B | Epimer at both C-12 and C-13 | Significant change in the three-dimensional shape of the macrocycle, expected to have a major impact on biological efficacy. |
Influence of Substituent Modifications on Molecular Interactions
Systematic modification of substituents on the this compound scaffold is a classical approach to probe its SAR. By altering various parts of the molecule, researchers can determine which groups are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Key areas for substituent modification on the ecklonialactone framework include:
The Alkyl Side Chain: Varying the length, branching, and degree of unsaturation of the side chain would modulate the compound's lipophilicity. This could influence its ability to cross cell membranes and interact with hydrophobic regions of a target.
The Epoxide Ring: Replacement of the epoxide with other functional groups, such as a diol or a different heterocyclic system, would provide insight into the role of this reactive moiety in the compound's mechanism of action.
Hydroxyl Groups: Esterification or etherification of the hydroxyl groups would help to determine their importance as hydrogen bond donors. The position of these groups could also be altered through synthesis.
While specific studies on the modification of this compound are not yet prevalent, the synthesis of various natural ecklonialactones (A, B, C, and D) with differing substitution patterns provides a preliminary basis for understanding these influences. nih.gov For example, the varying positions and presence of epoxide and hydroxyl groups among these natural analogues suggest that these features are key determinants of their, as yet uncharacterized, specific biological activities.
| Modification Site | Potential Modification | Rationale for SAR Study |
|---|---|---|
| Alkyl Side Chain | Varying length, introducing unsaturation or branching | To optimize lipophilicity and hydrophobic interactions. |
| Epoxide Ring | Opening to a diol, replacement with other heterocycles | To investigate the role of the epoxide in the mechanism of action (e.g., covalent vs. non-covalent binding). |
| Hydroxyl Groups | Esterification, etherification, positional changes | To probe the importance of hydrogen bonding capabilities at specific positions. |
Computational Chemistry in SAR Analysis and Predictive Modeling
Computational chemistry offers powerful tools for understanding SAR at a molecular level and for predicting the activity of novel compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights, especially when experimental data is limited.
Molecular Docking: This technique could be used to predict the binding mode of this compound and its analogues within the active site of a putative biological target. By analyzing the predicted binding poses, researchers can identify key interactions and rationalize the observed activities of different analogues.
QSAR: Once a sufficient number of analogues with measured biological activity are available, QSAR models can be developed. These models mathematically correlate the structural features of the molecules with their biological activity, enabling the prediction of the potency of yet-to-be-synthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target, offering insights into the stability of the complex and the conformational changes that may occur upon binding.
Currently, there are no specific computational SAR studies reported for this compound. However, the application of these methods to the broader class of marine macrolides has demonstrated their utility in drug discovery. As more biological data on ecklonialactones become available, computational approaches will undoubtedly play a crucial role in elucidating their SAR and guiding the design of new, more effective analogues.
Advanced Analytical Methodologies for Ecklonialactone F Research
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic techniques are fundamental in natural product chemistry for separating compounds from crude extracts and obtaining them in a purified form suitable for further analysis or biological testing. They are also essential for quantifying the amount of a specific compound present in a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of natural products, including phlorotannins and related compounds found in Ecklonia species. HPLC is effective for both the qualitative and quantitative analysis of these compounds.
In the context of Ecklonia phlorotannins, which include compounds structurally related to ecklonialactones, HPLC has been successfully employed for separation and quantification. For instance, HPLC has been utilized to separate phlorotannins from Ecklonia cava. Specific phlorotannins like dieckol (B191000) and phlorofucofuroeckol-A have been detected and quantified using HPLC, with their amounts determined based on peak dimensions and the use of standard curves for isolated pure compounds. A validated HPLC method for determining phlorotannin concentrations has demonstrated good accuracy, precision, and linearity, highlighting its reliability for quantitative analysis.
HPLC has also been integral to the isolation process of ecklonialactones. Early studies on Ecklonia stolonifera utilized a combination of column chromatography and HPLC for the isolation of ecklonialactone-A and -B. This involved using a C18 column with a methanol/water mixture as the mobile phase, demonstrating the utility of reversed-phase HPLC for separating these compounds. Furthermore, HPLC with appropriate chiral columns and solvents has been applied in synthetic studies towards compounds like (-)-Ecklonialactone B, indicating its role in analyzing stereoisomers. HPLC can also serve as a crucial step for further purification after initial separation by other chromatographic methods.
Based on these applications for related ecklonialactones and phlorotannins, HPLC is a key technique for the isolation, purification, and quantification of Ecklonialactone F from natural sources or synthetic preparations.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the components of a sample.
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration, is a highly sensitive and selective technique widely used for trace analysis and metabolite profiling of complex mixtures, including natural product extracts. LC-MS/MS combines the separation efficiency of HPLC with the ability of mass spectrometry to determine the mass-to-charge ratio of molecules and their fragments, providing valuable structural information.
LC-MS/MS has been applied to the analysis of phlorotannins from Ecklonia cava in various studies. For example, high-performance liquid chromatography coupled with tandem mass spectrometry was used to analyze key phlorotannins like dieckol, 8,8′-bieckol, and phlorofucofuroeckol-A in pharmacokinetic studies, demonstrating its capability for analyzing these compounds in biological matrices at potentially low concentrations.
HPLC coupled with quadrupole-time-of-flight mass spectrometry (HPLC-qTOFMS), a form of high-resolution LC-MS, has been employed for the dereplication and identification of phlorotannins from Ecklonia cava. This approach utilizes high-resolution mass measurements and fragmentation patterns obtained through MS/MS to identify known compounds by searching databases and to aid in the structural elucidation of new compounds. The use of HPLC-qTOFMS fragmentation analysis has been instrumental in confirming the chemical structures of isolated phlorotannins from Ecklonia cava. This suggests that LC-MS/MS, particularly with high-resolution capabilities, is a vital tool for the identification and potential quantification of this compound and its metabolites in complex samples.
Ecological and Chemoecological Significance of Ecklonialactone F
Role in Marine Algal Defense Mechanisms (e.g., against Herbivory, Biofouling)
Marine algae, like terrestrial plants, produce a variety of secondary metabolites that serve as defense mechanisms against biotic stresses such as herbivory and biofouling. Oxylipins, including the ecklonialactones, are recognized as important contributors to the defense and innate immunity of macroalgae.
While specific studies detailing the direct anti-herbivory or anti-biofouling activity of Ecklonialactone F are limited in the consulted literature, related ecklonialactones, such as Ecklonialactones A and B, have been suggested as potential feeding repellents against marine herbivores like abalone. nih.gov This indicates that other compounds within the ecklonialactone class, including this compound, may also possess defensive properties.
The role of oxylipins in algal defense is often linked to their production in response to wounding or attack by herbivores and pathogens. mdpi.comresearchgate.net These compounds can act directly as toxins or deterrents to consumers and fouling organisms. The structural diversity of oxylipins in algae, with variations in functional groups and carbocyclic rings, contributes to a range of potential bioactivities relevant to defense. mdpi.comresearchgate.net
Algae also employ strategies to combat biofouling, the accumulation of microorganisms and other organisms on their surfaces. While the search results did not specifically link this compound to anti-biofouling activity, other natural products from marine organisms, including some with structural similarities to oxylipins, have demonstrated such properties. dntb.gov.ua The potential for this compound to contribute to the anti-fouling defenses of Ecklonia stolonifera and Eisenia bicyclis warrants further investigation.
Contribution to Interspecies Chemical Communication in Marine Environments
Chemical communication plays a crucial role in mediating interactions between organisms in marine ecosystems, influencing processes such as reproduction, defense, and community structure. While the concept of interspecies communication through chemical signaling is well-established in various marine organisms, including bacteria and marine mammals, the specific involvement of this compound in such processes is not extensively documented in the available research.
However, oxylipins in general are known to function as signaling molecules in biological systems. mdpi.comresearchgate.net In algae, oxylipins can be produced in response to stress and may be involved in signaling pathways related to defense induction. researchgate.net It is plausible that this compound, as an oxylipin, could potentially serve as a chemical signal in the marine environment. This signaling could occur within the algal organism itself (intraspecies communication) or between different species (interspecies communication), potentially influencing interactions with herbivores, epiphytes, or other organisms in the surrounding environment. Further research is needed to elucidate any specific roles of this compound in marine interspecies chemical communication.
Environmental Factors Influencing this compound Production in Algae
Key environmental parameters known to impact the biochemical composition of algae include:
Light: Light intensity and photoperiod are critical for photosynthesis and can influence the allocation of resources towards the production of various compounds, including lipids. [from previous search results 6, 9, 11, 13]
Temperature: Temperature affects algal growth rates and metabolic activity, which can impact the synthesis of fatty acids and their subsequent conversion to oxylipins. [from previous search results 6, 9, 11, 13]
Nutrients: The availability of essential nutrients, such as nitrogen and phosphorus, can significantly alter the biochemical composition of algae, affecting the production of lipids and other metabolites. [from previous search results 6, 8, 9, 13]
pH and Salinity: These factors also play a role in the physiological responses of algae and can influence their metabolic pathways. [from previous search results 6, 9, 11, 13]
Stress: Biotic and abiotic stresses, such as herbivory, pathogen exposure, and changes in light or temperature, can induce the production of oxylipins as part of the algal defense response. mdpi.comresearchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
Understanding the biosynthetic pathway of Ecklonialactone F is crucial for potential biotechnological production and the discovery of related natural products. Ecklonialactones are synthesized in living organisms via the lipoxygenase-mediated oxidation of polyunsaturated fatty acids. researchgate.netnih.gov This process is initiated by lipoxygenases (LOX), a family of enzymes that catalyze the stereo- and regio-specific insertion of molecular oxygen into polyunsaturated fatty acid substrates. mdpi.com In brown algae, both C18 and C20 polyunsaturated fatty acids are used as substrates for LOX and other enzymatic systems. mdpi.com
Future research should aim to fully elucidate the specific enzymatic cascade responsible for the formation of this compound. This involves identifying the genes encoding the relevant enzymes, characterizing their functions, and understanding the regulatory mechanisms governing their expression in the source organism, Ecklonia stolonifera. While enzymes of the CYP74 family play a central role in oxylipin biosynthesis in land plants, related enzymes have been detected in brown algae, such as CYP5164A3 in Ectocarpus siliculosus, which appears to play a crucial role in the biosynthesis of heterobicyclic oxylipins like ecklonialactones. researchgate.net Research could involve '-omics' technologies, such as genomics, transcriptomics, and proteomics, to identify candidate genes and enzymes involved in the pathway. Heterologous expression of these genes in suitable host organisms could then be used to confirm their roles and study their catalytic activities in vitro. Understanding the specific lipoxygenases and downstream enzymes involved in cyclization and functionalization steps leading to the unique macrocyclic lactone structure of this compound is a key area for future investigation.
Development of Novel Synthetic Methodologies for Complex Analogues
Chemical synthesis provides a powerful route to access this compound and its analogues, which is essential for further biological evaluation and the exploration of structure-activity relationships. While chemical synthesis on a milligram scale has been reported, the development of novel, efficient, and scalable synthetic methodologies remains a critical area for future research. researchgate.netnih.gov
High-Throughput Screening for Identification of New Biological Targets
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large compound libraries against specific biological targets or cellular phenotypes. evotec.combmglabtech.com Applying HTS to this compound and its synthetic analogues can accelerate the identification of novel biological targets and pathways modulated by these compounds. bmglabtech.com
Future research should involve screening this compound against diverse panels of targets, including enzymes, receptors, and cellular processes, using miniaturized and automated assay systems. evotec.combmglabtech.comnih.gov This could involve both target-based screening, where the activity against a predefined molecular target is measured, and phenotypic screening, which assesses the effect of the compound on a specific cellular behavior or state without prior knowledge of the direct target. evotec.com HTS can help identify potential interactions that might not have been predicted based on structural similarity to known bioactive compounds. evotec.com The data generated from HTS campaigns can provide valuable insights into the biological space influenced by this compound and guide further, more focused investigations into its mechanisms of action. evotec.com
Applications in Chemical Biology Tool Development
Chemical biology utilizes small molecules as tools to perturb biological systems and understand complex cellular processes. otago.ac.nznih.gov this compound, with its unique structure and potential bioactivity, could serve as a valuable scaffold for developing novel chemical biology tools. otago.ac.nz
Future research could focus on modifying this compound to incorporate functional handles, such as alkyne or azide (B81097) groups, that allow for its conjugation to probes or tags using bioorthogonal chemistry. otago.ac.nz These modified analogues could then be used to investigate the cellular localization of this compound, identify its binding partners (e.g., proteins or lipids) through pull-down assays or activity-based protein profiling, and map its interactions within complex biological networks. uchicago.edunih.gov Such chemical tools can provide unprecedented insights into how this compound exerts its biological effects at a molecular level, complementing traditional biochemical and genetic approaches. nih.govnih.gov
Sustainable Production and Biocatalytic Approaches
The increasing demand for natural products necessitates the development of sustainable production methods that minimize environmental impact. osti.gov For this compound, this involves exploring alternatives to traditional extraction from natural sources, which can be limited by factors such as seasonality, geographical availability, and environmental concerns related to harvesting.
Future research should investigate sustainable production strategies, including improved cultivation methods for Ecklonia stolonifera or the development of fermentation processes using microorganisms. osti.govtudelft.nl Biocatalysis, which utilizes enzymes or whole cells to catalyze chemical transformations, offers a particularly attractive approach for the sustainable synthesis of natural products. osti.govtudelft.nlresearchgate.net Research could focus on identifying or engineering enzymes capable of performing specific steps in the this compound biosynthetic pathway or developing chemo-enzymatic routes that combine chemical and enzymatic transformations. osti.govtudelft.nl This could lead to more efficient, selective, and environmentally friendly production processes compared to purely chemical synthesis. researchgate.net
Integration of Omics Technologies and Artificial Intelligence in Natural Product Discovery and Optimization
The integration of large-scale omics datasets (genomics, transcriptomics, proteomics, metabolomics) with artificial intelligence (AI) is revolutionizing natural product research. ijrpas.comnih.govlorentzcenter.nl This integrated approach can significantly accelerate the discovery of new natural products, the elucidation of biosynthetic pathways, and the optimization of compound properties. ijrpas.comnih.govhelmholtz-hips.de
Future research on this compound can leverage these technologies in several ways. Omics data from Ecklonia stolonifera can be analyzed using bioinformatic tools to identify potential biosynthetic gene clusters involved in this compound production. ijrpas.comhelmholtz-hips.de AI algorithms, particularly machine learning, can be trained on existing data of natural product structures and activities to predict potential biological targets or optimize the structure of this compound for desired properties. ijrpas.comnih.gov AI can also assist in designing more efficient synthetic routes or predicting the outcomes of biocatalytic reactions. ijrpas.comnih.gov Integrating different omics layers can provide a holistic understanding of the biological system producing this compound, facilitating targeted discovery and optimization efforts. ijrpas.comnih.gov
Q & A
Q. How should conflicting data on this compound’s stability under physiological conditions be reconciled?
- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4, 37°C) with validated analytical methods (e.g., UPLC-PDA). Test degradation products via tandem mass spectrometry (MS/MS) and compare kinetics using Arrhenius plots. Publish raw degradation curves and stability-indicating method validation data .
Literature & Knowledge Gaps
Q. What criteria should guide the selection of studies for a meta-analysis on this compound’s anticancer efficacy?
- Methodological Answer : Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies, standardized viability assays). Assess study quality via tools like SYRCLE’s risk-of-bias checklist. Exclude studies with incomplete dosing data or unclear compound verification. Use funnel plots to detect publication bias .
Q. How can researchers address the underrepresentation of this compound’s immunomodulatory effects in current literature?
- Methodological Answer : Propose hypothesis-driven studies using multi-omics approaches (e.g., CyTOF, single-cell RNA-seq) to map immune cell interactions. Collaborate with consortia to access shared datasets (e.g., ImmPort). Publish negative results to reduce reporting bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
